![molecular formula C10H6F3NO B8095361 2-(Trifluoromethyl)quinolin-5-ol](/img/structure/B8095361.png)
2-(Trifluoromethyl)quinolin-5-ol
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Description
“2-(Trifluoromethyl)quinolin-5-ol” is a chemical compound with the molecular formula C10H6F3NO . It is a quinoline derivative, which is a class of compounds that have been extensively studied due to their wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of numerous studies. For instance, one study discussed the synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones . Another study reported the synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives as microtubule-targeted agents .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)quinolin-5-ol” consists of a quinoline ring with a trifluoromethyl group attached at the 2-position and a hydroxyl group at the 5-position . The molecular weight of the compound is 213.16 g/mol .Chemical Reactions Analysis
Quinoline derivatives, including “2-(Trifluoromethyl)quinolin-5-ol”, can participate in various chemical reactions. For example, oxidative trifluoromethylation reactions have been studied using various nucleophiles with CF3SiMe3 in the presence of oxidants .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethyl)quinolin-5-ol” include a molecular weight of 213.16 g/mol and a molecular formula of C10H6F3NO . More specific properties such as melting point, boiling point, and others may need further experimental determination.Mechanism of Action
Future Directions
Quinoline derivatives, including “2-(Trifluoromethyl)quinolin-5-ol”, continue to be a focus of research due to their potential biological and pharmaceutical activities . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities and mechanisms of action.
properties
IUPAC Name |
2-(trifluoromethyl)quinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-5-4-6-7(14-9)2-1-3-8(6)15/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLZSDOGVXVHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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